molecular formula C9H11Cl2NO B13034393 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

Cat. No.: B13034393
M. Wt: 220.09 g/mol
InChI Key: MXIZFQFWCWXGED-UHFFFAOYSA-N
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Description

1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11Cl2NO. It is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring.

Preparation Methods

The synthesis of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity of the final product, such as recrystallization and purification techniques .

Chemical Reactions Analysis

1-Amino-1-(2,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway .

Scientific Research Applications

1-Amino-1-(2,4-dichlorophenyl)propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Amino-1-(2,4-dichlorophenyl)propan-2-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-amino-1-(2,4-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3

InChI Key

MXIZFQFWCWXGED-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O

Origin of Product

United States

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